![molecular formula C12H17ClFN B2374597 4-Benzyl-4-fluoropiperidine hydrochloride CAS No. 1279870-78-8](/img/structure/B2374597.png)
4-Benzyl-4-fluoropiperidine hydrochloride
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Overview
Description
4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a fluorine atom at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-4-fluoropiperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The interaction leads to changes in the activity of Beta-secretase 1, which can influence the processing of APP .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the processing of APP . The compound’s interaction with Beta-secretase 1 can influence these pathways, leading to downstream effects on the production of A-beta peptide .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on Beta-secretase 1 and the processing of APP . These effects can lead to changes in the production of A-beta peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-fluoropiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry
4-Benzyl-4-fluoropiperidine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives. The compound is particularly useful in:
- Synthesis of Substituted Piperidines : It acts as a precursor for the synthesis of 4-(Substituted-benzyl)piperidines.
- Chemical Transformations : The piperidine ring can be modified through alkylation and acylation reactions, allowing for the development of new compounds.
Biology
In biological research, this compound is employed to study enzyme interactions and biological pathways. It has been investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, indicating potential roles in neuropharmacology.
Medicine
The compound is under investigation for its therapeutic effects , particularly in drug development:
- Potential Neuropharmacological Effects : Studies suggest that it may influence neurotransmitter activity, which could lead to applications in treating neurological disorders.
- Drug Development Precursor : As a precursor in pharmaceutical synthesis, it aids in developing drugs targeting specific receptors involved in various diseases.
Industry
This compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to function effectively as a building block for more complex chemical structures.
Data Table: Applications Overview
Application Area | Specific Use | Description |
---|---|---|
Chemistry | Intermediate | Used in the synthesis of complex organic molecules |
Biology | Enzyme Studies | Investigated for interactions with neurotransmitter systems |
Medicine | Drug Development | Explored for therapeutic potential in neurological disorders |
Industry | Specialty Chemicals | Serves as a building block for chemical production |
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Neuropharmacological Research : A study demonstrated that compounds structurally similar to this compound exhibit significant binding affinity to serotonin receptors, suggesting their role in modulating serotonergic signaling pathways.
- Enzyme Inhibition Studies : In vitro research indicated that this compound effectively inhibits specific enzymes involved in various biological processes, showcasing its potential therapeutic applications.
- Cellular Assays : Cellular assays revealed that derivatives of this compound enhance neuronal survival under stress conditions, indicating neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoropiperidine hydrochloride: Lacks the benzyl group, leading to variations in reactivity and applications.
4-Benzyl-4-chloropiperidine hydrochloride:
Uniqueness
4-Benzyl-4-fluoropiperidine hydrochloride is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications .
Biological Activity
4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a benzyl group on the piperidine ring, which may influence its pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
The compound is classified as a piperidine derivative, which is known for its diverse biological activities. The addition of fluorine typically enhances metabolic stability and alters the lipophilicity of compounds, potentially leading to improved bioavailability and selectivity for biological targets .
Research indicates that this compound may act as an inhibitor of various enzymes and receptors. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that similar piperidine derivatives can inhibit monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system, suggesting potential applications in pain management and neuroprotection .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating substantial activity against these cancer types .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
COV318 | 43.9 |
OVCAR-3 | 31.5 |
Receptor Interaction
The compound has also been investigated for its interaction with various receptors. It showed notable affinity for serotoninergic (5-HT) and dopaminergic receptors, which are crucial in neuropharmacology. Specifically, it displayed a promising profile as a histamine H3 receptor antagonist, which could be beneficial in treating disorders such as insomnia and cognitive impairments .
Case Studies
- Study on MAGL Inhibition : A study focused on the optimization of benzoylpiperidine derivatives found that compounds with similar structures to this compound exhibited competitive inhibition of MAGL with IC50 values in the low nanomolar range (e.g., 80 nM for a closely related compound). This suggests that modifications to the piperidine framework can lead to enhanced biological activity .
- Pharmacokinetic Profile : In preclinical studies, some derivatives were well tolerated in animal models without significant adverse effects, indicating a favorable safety profile that supports further clinical investigation .
Properties
IUPAC Name |
4-benzyl-4-fluoropiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZTZIDBGUTVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279870-78-8 |
Source
|
Record name | 4-benzyl-4-fluoropiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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